molecular formula C10H11BO4 B14903482 (S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid

(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid

Cat. No.: B14903482
M. Wt: 206.00 g/mol
InChI Key: JIQXDTWOVRTYGZ-LURJTMIESA-N
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Description

(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is a boronic acid derivative with a unique structure that includes a benzo[e][1,2]oxaborinine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid typically involves the following steps:

    Formation of the Benzo[e][1,2]oxaborinine Ring: This can be achieved through a cyclization reaction involving a suitable boronic acid precursor and an appropriate diol.

    Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced conductivity or catalytic activity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme activity and inhibition. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the complex ring structure.

    Benzoxaborole: Another boronic acid derivative with a different ring structure, used in medicinal chemistry for its antifungal and antibacterial properties.

Uniqueness

(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable yet reversible covalent bonds with nucleophiles makes it particularly valuable in various research applications.

Properties

Molecular Formula

C10H11BO4

Molecular Weight

206.00 g/mol

IUPAC Name

(3S)-2-hydroxy-3-methyl-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid

InChI

InChI=1S/C10H11BO4/c1-6-5-7-3-2-4-8(10(12)13)9(7)15-11(6)14/h2-4,6,14H,5H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

JIQXDTWOVRTYGZ-LURJTMIESA-N

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)C)O

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)C)O

Origin of Product

United States

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